molecular formula C7H9NO3 B065693 2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI) CAS No. 194155-79-8

2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)

Cat. No.: B065693
CAS No.: 194155-79-8
M. Wt: 155.15 g/mol
InChI Key: YHAXKEFFEXGTAE-UHFFFAOYSA-N
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Description

(2-Oxopyrrolidin-1-yl) prop-2-enoate is a chemical compound that features a pyrrolidinone ring attached to a prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxopyrrolidin-1-yl) prop-2-enoate typically involves the reaction of pyrrolidinone with an appropriate ester or acid derivative. One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance the efficiency of the reaction . This method allows for the rapid formation of the desired product under controlled conditions, reducing reaction times and improving yields.

Industrial Production Methods

Industrial production of (2-Oxopyrrolidin-1-yl) prop-2-enoate may involve large-scale synthesis using continuous flow reactors. These reactors provide precise control over reaction parameters, ensuring consistent product quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

(2-Oxopyrrolidin-1-yl) prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(2-Oxopyrrolidin-1-yl) prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Oxopyrrolidin-1-yl) prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxopyrrolidin-1-yl) prop-2-enoate is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

(2-oxopyrrolidin-1-yl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-7(10)11-8-5-3-4-6(8)9/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAXKEFFEXGTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)ON1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)
Reactant of Route 2
Reactant of Route 2
2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)
Reactant of Route 3
2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)
Reactant of Route 4
2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)
Reactant of Route 5
2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)
Reactant of Route 6
2-Pyrrolidinone,1-[(1-oxo-2-propenyl)oxy]-(9CI)

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